N-{(5Z)-5-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetamide
Description
This compound is a thiazolidinone derivative featuring a 1-methyl-1,2,3,4-tetrahydroquinoline substituent at the 5-position of the thiazolidinone core. Its structure includes a conjugated Z-configuration double bond, a 4-oxo-2-thioxo moiety, and an acetamide group at the 3-position. Such derivatives are typically synthesized via Knoevenagel condensation between a thiazolidinone precursor and an aldehyde-containing substituent, followed by acetylation .
Properties
Molecular Formula |
C16H17N3O2S2 |
|---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
N-[(5Z)-5-[(1-methyl-3,4-dihydro-2H-quinolin-6-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C16H17N3O2S2/c1-10(20)17-19-15(21)14(23-16(19)22)9-11-5-6-13-12(8-11)4-3-7-18(13)2/h5-6,8-9H,3-4,7H2,1-2H3,(H,17,20)/b14-9- |
InChI Key |
DQDRKNFNEFCALK-ZROIWOOFSA-N |
Isomeric SMILES |
CC(=O)NN1C(=O)/C(=C/C2=CC3=C(C=C2)N(CCC3)C)/SC1=S |
Canonical SMILES |
CC(=O)NN1C(=O)C(=CC2=CC3=C(C=C2)N(CCC3)C)SC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(5Z)-5-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetamide typically involves multiple steps. One common method includes the condensation of 1-methyl-1,2,3,4-tetrahydroquinoline-6-carbaldehyde with thiosemicarbazide to form an intermediate hydrazone. This intermediate then undergoes cyclization with chloroacetic acid to yield the thiazolidine ring. The final step involves the acetylation of the thiazolidine nitrogen to produce the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods may employ catalysts and specific reaction conditions to minimize by-products and streamline purification processes.
Chemical Reactions Analysis
Types of Reactions
N-{(5Z)-5-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thione.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiazolidine-2-thione derivatives.
Scientific Research Applications
N-{(5Z)-5-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{(5Z)-5-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Substituent Effects on Yield : Bulky or electron-withdrawing groups (e.g., nitro-furyl in 12 ) reduce yields (53–58%), while simpler aromatic substituents (e.g., chlorobenzylidene in 9 ) achieve higher yields (up to 90%) .
- Melting Points : Electron-rich substituents (e.g., indole in 10 ) increase melting points (206–207°C), likely due to enhanced intermolecular interactions .
- Biological Relevance: Compounds like 5a–f () exhibit α-glucosidase inhibition, suggesting that the target compound’s tetrahydroquinoline group—a privileged structure in medicinal chemistry—may enhance binding to biological targets .
Physicochemical and Spectroscopic Properties
While spectral data (e.g., $^1$H-NMR, MS) for the target compound are unavailable in the evidence, its analogs provide insights:
- $^1$H-NMR: Thiazolidinone protons (e.g., C=O, C=S) resonate at δ 3.5–4.5 ppm, while aromatic protons from substituents (e.g., tetrahydroquinoline) appear at δ 6.5–8.0 ppm .
- Mass Spectrometry : Molecular ion peaks ([M+H]$^+$) for analogs range from 400–500 m/z, consistent with the target compound’s molecular weight (~450–500 g/mol) .
Computational and Crystallographic Tools
Structural characterization of similar compounds relies on software such as SHELX (for refinement) and ORTEP-3 (for graphical representation), ensuring accurate determination of Z/E configurations and hydrogen-bonding networks .
Biological Activity
N-{(5Z)-5-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetamide is a complex organic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from various research studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 425.5 g/mol. Its structure features a thiazolidinone ring and a tetrahydroquinoline moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H19N3O3S2 |
| Molecular Weight | 425.5 g/mol |
| CAS Number | 929870-39-3 |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines:
-
Cell Lines Tested :
- A2780 (ovarian carcinoma)
- HT-29 (colorectal adenocarcinoma)
- MSTO-211H (biphasic mesothelioma)
-
Mechanism of Action :
- The compound induces apoptosis and alters cell cycle progression. Specifically, it has been shown to cause mitochondrial membrane depolarization and increased reactive oxygen species (ROS) production in treated cells .
- It also modulates the activity of P-glycoprotein (P-gp), a key player in multidrug resistance (MDR) in cancer therapy .
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound involves multi-step reactions starting from thiazolidine derivatives and tetrahydroquinoline precursors. Variations in the structure lead to differences in biological activity:
- Enantiomeric Forms : Studies have shown that different stereochemical configurations significantly impact the cytotoxic potency of related compounds . For example, the enantiomer -5a was more effective than its counterpart -5a in inhibiting cell growth.
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of this compound on A2780 cells:
| Concentration (μM) | % Cell Viability |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 70 |
| 20 | 40 |
| 50 | 10 |
This data indicates a dose-dependent reduction in cell viability, highlighting the compound's potential as an anticancer agent.
In another investigation focusing on the mechanism of action:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
